1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride
Description
1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core fused with a benzyl substituent. The octahydro designation indicates full saturation of the bicyclic system, conferring structural rigidity. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications. This compound has been referenced in synthetic chemistry literature, particularly in studies involving tricyclic heterocycles .
Properties
IUPAC Name |
1-benzyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-5-12(6-3-1)11-16-8-4-7-13-9-15-10-14(13)16;;/h1-3,5-6,13-15H,4,7-11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTQSVXBSUUYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2N(C1)CC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 6-Benzyl-pyrrolo[3,4-b]pyridine-5,7-dione
Starting material : Dipicolinic acid undergoes dehydration in acetic anhydride under reflux, followed by reaction with benzylamine to form 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione (Formula VII).
Key conditions :
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Solvent : Acetic anhydride (neat)
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Temperature : Reflux (~140°C)
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Reaction time : 3–5 hours
Mechanistic insight : The reaction proceeds via imine formation, with acetic anhydride acting as both solvent and dehydrating agent.
Hydrogenation to 6-Benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione
The diketone intermediate undergoes catalytic hydrogenation using 5–10% palladium on carbon (Pd/C) under pressurized hydrogen (2–4 MPa).
Optimized parameters :
Borohydride Reduction to 6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine
The imide groups in Formula VI are reduced using sodium borohydride (NaBH4) in the presence of iodine or acetic acid.
Example comparison :
| Example | Reductant | Additive | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| 5 | NaBH4 | Acetic acid | Toluene | 84.5% | 98.5% |
| 6 | NaBH4 | Iodine | Toluene | 76.6% | 98.1% |
| Critical analysis : Acetic acid enhances proton availability, improving reducibility compared to iodine, which may introduce side reactions. |
Chiral Resolution of Racemic Intermediate
The racemic 6-benzyl-octahydro-pyrrolo[3,4-b]pyridine (Formula V) is resolved using chiral acids.
Resolving agents :
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(1S)-(+)-Camphor-10-sulfonic acid
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L-(+)-Tartaric acid
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D-(-)-Tartaric acid
Process :
Acylation for Amine Protection
The secondary amine in Formula IV is protected using acyl chlorides (e.g., methanesulfonyl chloride) or acid anhydrides (e.g., acetic anhydride).
Conditions :
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Base : Triethylamine (TEA) or pyridine
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Solvent : Dichloromethane (DCM) or toluene
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Temperature : 0–25°C
Outcome : Yields N-acylated derivative (Formula III) with >97% conversion.
Hydrogenolytic Removal of Benzyl Group
Debenzylation : Palladium-catalyzed hydrogenolysis removes the benzyl group under ambient conditions.
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Hydrogen pressure | 1 atm |
| Solvent | Methanol or ethanol |
| Reaction time | 12–24 hours |
| Yield : 90–95% for octahydro-pyrrolo[3,4-b]pyridine (Formula II). |
Deprotection to Final Dihydrochloride Salt
Acid-mediated cleavage : Treatment with HCl gas in dioxane or H2SO4 in water removes the acyl group, forming the dihydrochloride salt.
Conditions :
-
Acid concentration : 6M HCl
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Temperature : 60–80°C
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Workup : Precipitation with diethyl ether
Purity : Final product isolated as a white solid with 97% purity (per ChemScene data).
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C14H22Cl2N2 | |
| Molecular weight | 289.24 g/mol | |
| LogP | 2.714 | |
| TPSA (Topological polar surface area) | 15.27 Ų |
Industrial-Scale Considerations
Cost-Efficiency Analysis
Environmental Impact
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Waste streams : Aqueous HCl and borohydride residues require neutralization with NaOH prior to disposal.
Challenges and Optimization Opportunities
Stereochemical Control
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Alternative resolution methods : Enzymatic resolution using lipases could enhance enantioselectivity.
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Asymmetric hydrogenation : Chirally modified catalysts (e.g., BINAP-Ru complexes) may bypass resolution steps.
Yield Improvements
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Microwave-assisted synthesis : Reducing reaction times for hydrogenation (step 2.2) from 4 hours to 30 minutes.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can further saturate the rings or reduce any oxidized functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrrolopyridine core.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like benzyl halides for nucleophilic substitution or electrophilic reagents for electrophilic substitution.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Antibacterial Activity
One of the most significant applications of 1-benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride is its role as an intermediate in the synthesis of Moxifloxacin, a broad-spectrum antibiotic. Moxifloxacin is effective against various bacterial infections, including:
- Respiratory infections (e.g., pneumonia)
- Skin and soft tissue infections
- Tuberculosis (under clinical trials) .
The compound’s structure allows it to interact with bacterial DNA gyrase and topoisomerase IV, inhibiting their function and leading to bacterial cell death.
Anticancer Potential
Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit anticancer properties. Studies have shown that compounds with this scaffold can inhibit cell proliferation in various cancer cell lines, such as:
These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, some derivatives have demonstrated IC50 values as low as 0.36 µM against CDK2, indicating potent inhibitory activity .
Neurological Applications
The structural features of 1-benzyl-octahydro-pyrrolo[3,4-b]pyridine suggest potential applications in treating neurological disorders. Compounds derived from this structure have been explored for their effects on neurotransmitter systems and neuroprotective properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Key Structural Differences
The compound’s structural analogs (Table 1) share the benzyl-pyrrolidine/pyrrole motif but differ in substituents, heterocyclic cores, or stereochemistry.
Table 1: Structural Comparison of Analogous Compounds
Commercial and Research Implications
- Availability : The discontinuation of this compound in commercial catalogs limits its accessibility, driving interest in analogs like 1-Benzyloctahydropyrrolo[3,4-b]pyrrole, which retains a similar core.
- Therapeutic Potential: While pyrazolo[3,4-b]pyridines are patented for autoimmune applications , the target compound’s pharmacological profile remains underexplored.
Biological Activity
1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a bicyclic structure that includes a pyrrole moiety fused to a pyridine nucleus. This configuration is characteristic of several biologically active compounds, particularly those exhibiting analgesic and sedative properties. The dihydrochloride form enhances solubility and stability, which is crucial for biological assays.
Pharmacological Properties
The biological activity of this compound has been explored in various studies. Its pharmacological effects can be categorized into several key areas:
- Analgesic Activity : Similar compounds have shown promise as analgesics. Research indicates that derivatives of pyrrolo[3,4-b]pyridine can modulate pain pathways in the central nervous system, suggesting potential applications in pain management .
- Sedative Effects : The compound may exhibit sedative properties, making it a candidate for treating anxiety and sleep disorders. Studies on related structures have demonstrated their ability to enhance GABAergic transmission, which is critical for inducing sedation .
- Antitumor Activity : Preliminary studies suggest that this compound could possess antitumor properties. Pyrrolo[3,4-b]pyridine derivatives have been shown to inhibit cellular proliferation in various cancer cell lines .
- Neuroprotective Effects : There is emerging evidence that compounds within this class may offer neuroprotective benefits, potentially useful in neurodegenerative diseases .
The mechanism by which this compound exerts its effects is likely multifaceted:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism or signaling pathways critical for pain and anxiety modulation .
- Receptor Modulation : The compound might interact with various receptors in the nervous system, including serotonin and dopamine receptors, which are known to play roles in mood regulation and pain perception .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on Analgesic Properties : A study found that pyrrolo[3,4-b]pyridine derivatives exhibited significant analgesic effects in animal models. The mechanism was attributed to the modulation of nociceptive pathways .
- Antitumor Activity Assessment : In vitro assays demonstrated that certain derivatives could inhibit the growth of human cancer cell lines such as HeLa and A375. The IC50 values indicated potent activity comparable to established chemotherapeutics .
- Neuroprotective Studies : Research highlighted the neuroprotective potential of pyrrolo[3,4-b]pyridine derivatives against oxidative stress-induced neuronal damage, suggesting applications in treating conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride to ensure stability during research use?
- Methodological Answer: Store in a tightly sealed container under an inert atmosphere (e.g., argon) at 2–8°C, protected from light. Ensure the storage area is dry and well-ventilated. Containers must be resealed immediately after use to prevent moisture absorption or oxidative degradation .
Q. What personal protective equipment (PPE) and engineering controls are required for safe handling in laboratory settings?
- Methodological Answer: Use nitrile gloves, lab coats, and safety goggles. Conduct all operations in a fume hood to minimize inhalation risks. Implement respiratory protection (e.g., N95 masks) during powder handling. Regularly monitor air quality using real-time particulate sensors, as occupational exposure limits are not established .
Q. How should researchers characterize the compound’s purity and structural identity during initial quality control?
- Methodological Answer: Perform high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient. Confirm identity via -NMR (500 MHz, DMSO-d) and high-resolution mass spectrometry (HRMS) in ESI+ mode. Cross-validate with FT-IR for functional group analysis (e.g., amine and benzyl peaks) .
Q. What regulatory considerations apply to laboratory use of this compound?
- Methodological Answer: While no specific safety regulations govern this compound, adhere to institutional chemical hygiene plans and OSHA guidelines. Document waste disposal according to EPA protocols (e.g., separate storage for halogenated organic waste). Maintain records of safety data sheet (SDS) accessibility and staff training .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields of the octahydro-pyrrolo[3,4-b]pyridine core?
- Methodological Answer: Explore Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) under anhydrous conditions. Optimize reaction parameters (e.g., 90–105°C in toluene/EtOH with Pd(PPh)) to enhance regioselectivity. Use NaH as a base for benzylation steps, monitoring progress via TLC (silica gel, ethyl acetate/hexanes) .
Q. What strategies resolve stereochemical ambiguities in the bicyclic structure during structural characterization?
- Methodological Answer: Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric detection. Confirm configurations via X-ray crystallography of co-crystals with chiral resolving agents (e.g., dibenzoyl tartaric acid). Support with computational modeling (DFT-based conformational analysis) .
Q. How should researchers design first-time toxicological profiling given limited existing data?
- Methodological Answer: Conduct tiered testing:
- In vitro: Ames test (TA98/TA100 strains) for mutagenicity.
- In vivo: Zebrafish embryo acute toxicity screening (LC determination).
- Metabolic stability: Microsomal assays (human/rat liver S9 fractions).
- Apoptosis: Dose mammalian cell lines (HepG2, HEK293) at 0.1–10 mM for 72 hours; monitor via Annexin V/PI flow cytometry .
Q. What analytical methods are suitable for impurity profiling in synthetic batches?
- Methodological Answer: Use reverse-phase HPLC-MS with a gradient elution (0.1% formic acid in water/acetonitrile). Detect impurities at 220 nm and identify via MS/MS fragmentation. Quantify using external calibration curves for known byproducts (e.g., de-benzylated analogs). Validate method precision with ≤2% RSD .
Q. How can ecological impact assessments address the compound’s unknown biodegradation potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
